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molecular formula C6H7ClN2O B8585676 1-(6-Chloro-4-pyrimidinyl)ethanol

1-(6-Chloro-4-pyrimidinyl)ethanol

Cat. No. B8585676
M. Wt: 158.58 g/mol
InChI Key: CDZZAESZTOUQQZ-UHFFFAOYSA-N
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Patent
US08796283B2

Procedure details

(Diethylamino)sulphur trifluoride (0.337 mL, 2.55 mmol) was added to DCM (13 mL), cooled to −78° C. and treated dropwise with a solution of 1-(6-chloro-4-pyrimidinyl)ethanol (Intermediate 20, 328 mg, 2.068 mmol) in DCM (4 mL) under argon. The resulting mixture was allowed to warm to room temperature and stirred for 4 hours. The reaction was quenched by adding water (5 mL) and extracted with DCM (×2). The DCM layers were separated, combined, dried under magnesium sulfate and evaporated under reduced pressure. The residue was purified by column chromatography (Biotage SP4) eluting with a gradient of 0-25% ethyl acetate and iso-hexane. Product containing fractions were combined and evaporated under reduced pressure to give the title compound as a colourless oil (125 mg);
Quantity
0.337 mL
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
328 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(S(F)(F)[F:7])CC)C.[Cl:10][C:11]1[N:16]=[CH:15][N:14]=[C:13]([CH:17](O)[CH3:18])[CH:12]=1>C(Cl)Cl>[Cl:10][C:11]1[CH:12]=[C:13]([CH:17]([F:7])[CH3:18])[N:14]=[CH:15][N:16]=1

Inputs

Step One
Name
Quantity
0.337 mL
Type
reactant
Smiles
C(C)N(CC)S(F)(F)F
Name
Quantity
13 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
328 mg
Type
reactant
Smiles
ClC1=CC(=NC=N1)C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=NC=N1)C(C)O
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding water (5 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (×2)
CUSTOM
Type
CUSTOM
Details
The DCM layers were separated
CUSTOM
Type
CUSTOM
Details
dried under magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (Biotage SP4)
WASH
Type
WASH
Details
eluting with a gradient of 0-25% ethyl acetate and iso-hexane
ADDITION
Type
ADDITION
Details
Product containing fractions
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC=NC(=C1)C(C)F
Measurements
Type Value Analysis
AMOUNT: MASS 125 mg
YIELD: CALCULATEDPERCENTYIELD 37.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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